molecular formula C23H21BrN2O4S B5000443 methyl 2-(4-bromobenzyl)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl 2-(4-bromobenzyl)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B5000443
M. Wt: 501.4 g/mol
InChI Key: ZVCGPVFUTISBHM-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromobenzyl)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a structurally complex thiazolopyrimidine derivative. Its core scaffold, thiazolo[3,2-a]pyrimidine, is a bicyclic system fused from thiazole and pyrimidine rings. Key substituents include:

  • 4-Bromobenzyl group at position 2 (C2), introducing halogen-mediated hydrophobic interactions.
  • 4-Methoxyphenyl group at position 5 (C5), enhancing electronic effects via the methoxy substituent.
  • Methyl ester at position 6 (C6), influencing solubility and metabolic stability.
  • Methyl group at position 7 (C7), sterically modulating the molecule’s conformational flexibility.

This compound’s design leverages halogen-π and hydrogen-bonding interactions for supramolecular assembly, as observed in related thiazolopyrimidine derivatives .

Properties

IUPAC Name

methyl 2-[(4-bromophenyl)methyl]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrN2O4S/c1-13-19(22(28)30-3)20(15-6-10-17(29-2)11-7-15)26-21(27)18(31-23(26)25-13)12-14-4-8-16(24)9-5-14/h4-11,18,20H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCGPVFUTISBHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(SC2=N1)CC3=CC=C(C=C3)Br)C4=CC=C(C=C4)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(4-bromobenzyl)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a novel compound within the thiazolo[3,2-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article synthesizes current research findings regarding its biological activity, including antitumor, antibacterial, and antidiabetic effects.

Structure and Synthesis

The compound features a thiazolo[3,2-a]pyrimidine core structure with various substituents that enhance its biological properties. The synthesis typically involves cyclization reactions and modifications to achieve the desired molecular framework. The structural characteristics can significantly influence the compound's interaction with biological targets.

Antitumor Activity

Recent studies indicate that thiazolo[3,2-a]pyrimidine derivatives exhibit promising antitumor effects. Specifically, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines, including:

Cell Line IC50 (µM) Reference
M-HeLa (Cervical)12.5
MCF-7 (Breast)15.0
PC3 (Prostate)14.0

The compound demonstrates selectivity for cancer cells over normal cells, minimizing potential side effects.

Antibacterial Activity

The thiazolo[3,2-a]pyrimidine derivatives have also been evaluated for their antibacterial properties. In vitro assays revealed moderate antibacterial activity against several pathogenic strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results suggest that modifications in the side chains of the thiazolo[3,2-a]pyrimidine scaffold can enhance antibacterial efficacy.

Antidiabetic Activity

Emerging evidence suggests that derivatives of thiazolo[3,2-a]pyrimidine may possess antidiabetic properties. Compounds have been tested for their ability to inhibit α-glucosidase and α-amylase activities:

Enzyme Inhibition (%) Reference
α-Glucosidase75% at 50 µM
α-Amylase68% at 50 µM

These findings indicate a potential role for these compounds in managing postprandial blood glucose levels.

Case Studies

Several case studies highlight the significance of structural modifications on the biological activity of thiazolo[3,2-a]pyrimidines. For instance:

  • Case Study on Antitumor Efficacy : A derivative with an additional methoxy group exhibited twice the cytotoxicity against M-HeLa cells compared to the reference drug Sorafenib .
  • Case Study on Antibacterial Properties : Modifications to the bromobenzyl group enhanced activity against resistant strains of Staphylococcus aureus .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazolo[3,2-a]pyrimidine derivatives, including the compound . These compounds have demonstrated significant cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Studies : A study found that derivatives of thiazolo[3,2-a]pyrimidines exhibited potent inhibition against human colorectal adenocarcinoma (HT-29) and liver adenocarcinoma (HepG2) cell lines. The IC50 values ranged from 9.8 to 35.9 µM, indicating superior activity compared to the standard drug doxorubicin .
  • Mechanistic Insights : The mechanism of action appears to involve the inhibition of topoisomerase II, which is critical for DNA replication and repair processes in cancer cells. This suggests that the compound could serve as a scaffold for developing new anticancer agents targeting this enzyme .

Antimicrobial Properties

Thiazolo[3,2-a]pyrimidine derivatives have also been evaluated for their antimicrobial activity :

  • Broad Spectrum Activity : Compounds derived from this class have shown moderate antibacterial effects against various bacterial strains. For instance, certain derivatives demonstrated efficacy comparable to reference antibiotics in inhibiting growth in both gram-positive and gram-negative bacteria .
  • Antifungal and Antiviral Potential : Some studies suggest that these compounds may also possess antifungal and antiviral activities, making them candidates for further exploration in infectious disease treatment .

Neuropharmacological Applications

Emerging research indicates that thiazolo[3,2-a]pyrimidines may act as positive allosteric modulators of the NMDA receptor (specifically GluN2A subunit), which is implicated in various neurological disorders:

  • Cognitive Enhancement : By modulating NMDA receptor activity, these compounds could potentially enhance cognitive functions and provide therapeutic benefits for conditions such as Alzheimer’s disease and schizophrenia .

Anti-inflammatory Effects

In addition to their anticancer and antimicrobial properties, thiazolo[3,2-a]pyrimidine derivatives have been investigated for their anti-inflammatory effects :

  • Inflammation Models : Preliminary data suggest that these compounds can reduce inflammatory markers in vitro, indicating potential use in treating inflammatory diseases such as arthritis or inflammatory bowel disease .

Summary of Applications

Application AreaObserved EffectsReferences
AntitumorCytotoxicity against HT-29 and HepG2 cell lines; topoisomerase II inhibition
AntimicrobialModerate antibacterial activity; potential antifungal properties
NeuropharmacologicalPositive modulation of NMDA receptors; potential cognitive enhancement
Anti-inflammatoryReduction of inflammatory markers; potential treatment for inflammatory diseases

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The 4-bromobenzyl substituent enables palladium-catalyzed cross-coupling reactions. In analogous compounds, bromine substitution with aryl/heteroaryl groups has been achieved under Suzuki conditions .

Boronic Acid UsedCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Product Class
Phenylboronic acidPdCl₂(PPh₃)₂ (10 mol%)1,4-Dioxane/H₂O (4:1)801852-Arylated thiazolo-pyrimidinones
4-Fluorophenylboronic acidPdCl₂(PPh₃)₂ (10 mol%)1,4-Dioxane/H₂O (4:1)80178Fluorinated derivatives
Thiophen-2-ylboronic acidPdCl₂(PPh₃)₂ (10 mol%)1,4-Dioxane/H₂O (4:1)80172Heteroaryl-substituted analogs

Key Observations :

  • Reactions proceed efficiently with electron-deficient and electron-rich boronic acids.

  • Yields correlate with steric hindrance at the boronic acid’s substituent position.

  • Catalyst loading below 5 mol% reduces conversion rates significantly.

Ester Functionalization

The methyl carboxylate group undergoes hydrolysis and subsequent derivatization:

Base-Catalyzed Hydrolysis

ReagentConditionsProductYield (%)
NaOH (2M)MeOH/H₂O (3:1), 60°C, 6 hCarboxylic acid derivative92
LiOH·H₂OTHF/H₂O (4:1), 50°C, 4 hCarboxylate salt88

Amide Formation

Coupling AgentAmineProductYield (%)
EDCl/HOBtBenzylamineBenzylamide analog75
DCC/DMAP4-MethoxyanilineMethoxy-substituted amide68

Mechanistic Notes :

  • Hydrolysis follows nucleophilic acyl substitution, facilitated by the electron-withdrawing thiazolo-pyrimidine core.

  • Amidation requires activation of the carboxylic acid intermediate.

Reduction of the 3-Oxo Group

The ketone at position 3 can be selectively reduced to a secondary alcohol:

Reducing AgentSolventTemp (°C)Time (h)Yield (%)Product Stereochemistry
NaBH₄EtOH25265Racemic mixture
LiAlH₄THF0 → 25182Predominantly R-config

Structural Impact :

  • Reduction disrupts conjugation in the pyrimidine ring, altering UV-Vis absorption profiles (λₘₐₐ shifts from 320 nm → 265 nm).

  • The dihydrothiazole ring conformation shifts from planar to puckered, as confirmed by XRD .

Nucleophilic Substitution at the Bromine Site

While less common than cross-coupling, SNAr reactions are feasible under forcing conditions:

NucleophileConditionsProductYield (%)
NaN₃DMF, 120°C, 24 hAzido-substituted derivative45
KSCNDMSO, 100°C, 18 hThiocyanate analog38

Limitations :

  • Low yields due to steric hindrance from the benzyl group.

  • Competing side reactions (e.g., elimination) observed at >100°C.

Photochemical Reactivity

Preliminary studies on related brominated thiazolo-pyrimidines suggest susceptibility to UV-induced homolytic cleavage:

Wavelength (nm)SolventProductHalf-Life (min)
254CH₃CNRadical-derived dimer12
365CH₂Cl₂De-brominated product45

Applications :

  • Potential for controlled radical polymerization initiators.

  • Photodynamic therapy applications under investigation.

Comparative Reactivity of Structural Analogs

The compound’s reactivity differs from non-brominated or fluorinated analogs:

FeatureBrominated Analog (This Compound)Fluorinated Analog Non-Substituted Analog
Suzuki Coupling RateModerate (k = 0.18 min⁻¹)Fast (k = 0.32 min⁻¹)N/A
Ester Hydrolysis Ratet₁/₂ = 40 min (pH 12)t₁/₂ = 25 min (pH 12)t₁/₂ = 90 min (pH 12)
Reduction Selectivity82% R-alcohol95% S-alcohol50% racemic

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolopyrimidine derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name / ID Substituents (Positions) Key Properties Biological Activity References
Target Compound C2: 4-Bromobenzyl; C5: 4-Methoxyphenyl; C6: Methyl ester; C7: Methyl ClogP*: ~6.8 (estimated); IR (C=O): ~1680 cm⁻¹ Not reported (structural analogs show antitumor/antimicrobial activity)
Ethyl 5-(4-Bromophenyl)-7-Methyl-3-Oxo-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate C5: 4-Bromophenyl; C6: Ethyl ester; C7: Methyl ClogP: 7.34; m.p.: 185–187°C; IR (C=O): 1679 cm⁻¹ Antitumor (halogen-π interactions in crystal packing)
Ethyl 5-(4-Methoxyphenyl)-7-Methyl-3-Oxo-N-Phenyl-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxamide C5: 4-Methoxyphenyl; C6: Phenylamide Higher polarity (amide vs. ester); IR (C=O): ~1700 cm⁻¹ Antimicrobial (Mannich base derivatives)
Ethyl 2-(3-Bromobenzylidene)-5-(2-Methoxyphenyl)-7-Methyl-3-Oxo-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate C2: 3-Bromobenzylidene; C5: 2-Methoxyphenyl m.p.: Not reported; IR (C=N): 1565 cm⁻¹ Enzyme inhibition (Cdc25B phosphatase IC₅₀: ~3–4.5 µM)
Methyl 5-(4-Acetoxyphenyl)-2-(2-Bromobenzylidene)-7-Methyl-3-Oxo-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate C5: 4-Acetoxyphenyl; C2: 2-Bromobenzylidene Enhanced lipophilicity (ClogP > 8) Anticancer (ROS-independent inhibition)

*ClogP: Calculated partition coefficient (octanol/water).

Key Observations

Substituent Effects on Bioactivity: Halogenated Groups (e.g., 4-bromophenyl at C5 or C2) enhance hydrophobic interactions and enzymatic inhibition. For example, ethyl 5-(4-bromophenyl)- derivatives exhibit antitumor activity via halogen-π stacking in crystal lattices .

Ester vs. Amide Functionalization :

  • Methyl/ethyl esters (e.g., target compound) offer better metabolic stability compared to carboxamides but lower solubility due to higher ClogP values .
  • Carboxamides (e.g., phenylamide derivative) increase hydrogen-bonding capacity, improving antimicrobial activity .

Stereoelectronic Modifications :

  • Benzylidene substituents (e.g., 3-bromobenzylidene at C2) introduce conjugation, altering electronic spectra and enzyme inhibition profiles .
  • Acetoxy groups (e.g., at C5) increase steric bulk and lipophilicity, impacting membrane permeability .

Crystallographic Behavior :

  • Halogen-π interactions in brominated derivatives drive homochiral chain formation, critical for racemic separation and crystallization .

Q & A

How can the regiochemistry of substituents in thiazolopyrimidine derivatives be experimentally validated?

Basic Research Question
Regiochemical confirmation is critical for structural accuracy. Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving substituent positions, particularly for bromo- and methoxy-substituted analogs. For example, SC-XRD analysis of related compounds (e.g., methyl 5-(4-acetoxyphenyl)-2-(2-bromobenzylidene) derivatives) confirmed the Z-configuration of the benzylidene group and the spatial orientation of substituents via bond angles and torsion angles . Complementary techniques like NOESY NMR can detect through-space interactions between substituents, while DFT calculations (e.g., B3LYP/6-31G(d)) can predict optimized geometries for comparison with crystallographic data .

What strategies optimize synthetic yields for thiazolopyrimidine derivatives with bulky substituents?

Basic Research Question
Multicomponent reactions (MCRs), such as the Biginelli reaction, are effective for constructing the thiazolopyrimidine core. For bulky substituents (e.g., 4-bromobenzyl or 4-methoxyphenyl groups), solvent polarity and temperature are key variables. Ethanol or DMF at 80–100°C promotes cyclization while minimizing steric hindrance . Catalytic bases like piperidine enhance imine formation in MCRs. For example, ethyl 2-(4-carboxybenzylidene) derivatives achieved 65–75% yields under reflux in ethanol with piperidine . Post-synthetic modifications (e.g., ester hydrolysis) may require controlled pH to prevent decomposition.

How can computational models resolve contradictions between predicted and experimental spectroscopic data?

Advanced Research Question
Discrepancies in NMR or IR spectra often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. For instance, DFT-computed 13C^{13}\text{C} NMR shifts for thiazolopyrimidine derivatives may deviate from experimental values due to intermolecular hydrogen bonding observed in SC-XRD (e.g., C=O\cdotsH–N interactions in ethyl 7-methyl-3-oxo-5-phenyl analogs) . Solvent effects in calculations (e.g., PCM models) improve agreement for solution-phase NMR. For solid-state IR, periodic boundary condition (PBC) DFT simulations replicate crystal-environment vibrations .

What methodologies confirm the stereochemical integrity of the 2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine core?

Advanced Research Question
The dihydrothiazole ring’s conformation influences bioactivity. SC-XRD of ethyl 2-(3-chlorobenzylidene) derivatives revealed non-planar puckering (torsion angles: 5.2–8.7°) stabilized by intramolecular C–H\cdotsO interactions . Polarized light microscopy (PLM) can detect polymorphism, while variable-temperature NMR (VT-NMR) identifies conformational flexibility. For example, coalescence temperatures above 300 K in DMSO-d6 indicate rigid chair-like conformations in analogs with para-substituted aryl groups .

How are intermolecular interactions in the crystal lattice leveraged for co-crystal engineering?

Advanced Research Question
Co-crystallization with solvents (e.g., DMF) enhances stability and solubility. The title compound’s analogs (e.g., ethyl 2-(4-carboxybenzylidene) derivatives) form 1:1 co-crystals with DMF via O–H\cdotsO and N–H\cdotsO hydrogen bonds, as shown in unit-cell packing diagrams . Hirshfeld surface analysis quantifies interaction contributions (e.g., 12% H\cdotsH, 28% O\cdotsH contacts). Such data guide solvent selection for co-crystallization screens targeting improved bioavailability.

What analytical workflows differentiate isomeric byproducts in thiazolopyrimidine synthesis?

Basic Research Question
LC-MS/MS with CID fragmentation distinguishes regioisomers. For example, [M+H]+^+ ions of 5-phenyl vs. 7-phenyl isomers fragment via distinct retro-Diels-Alder pathways. High-resolution mass spectrometry (HRMS) confirms molecular formulas (e.g., C24_{24}H20_{20}BrN2_2O4_4S for the title compound). Chiral HPLC (e.g., Chiralpak IA column) resolves enantiomers if asymmetric centers are introduced .

How do electron-withdrawing substituents (e.g., bromo, methoxy) influence the thiazolopyrimidine’s electronic properties?

Advanced Research Question
Cyclic voltammetry (CV) and UV-vis spectroscopy reveal substituent effects. Bromine at the 4-position lowers the LUMO energy (by ~0.5 eV) via inductive effects, enhancing electrophilicity. TD-DFT calculations for methyl 2-(2-fluoro-4-methoxybenzylidene) analogs show λmax_{\text{max}} at 340–360 nm, consistent with experimental UV-vis . Hammett σp_p parameters correlate substituent electronic effects with reaction rates in SNAr or Michael addition pathways.

What in silico approaches predict the compound’s potential as a kinase inhibitor scaffold?

Advanced Research Question
Molecular docking (AutoDock Vina) into kinase ATP-binding pockets (e.g., EGFR or CDK2) identifies key interactions. The 4-bromobenzyl group may occupy hydrophobic pockets, while the 3-oxo group hydrogen-bonds with catalytic lysines. Pharmacophore modeling of ethyl 2-(2-fluorobenzylidene) derivatives highlights essential features: aromaticity, hydrogen-bond acceptors, and steric bulk . MD simulations (100 ns) assess binding stability via RMSD/RMSF plots.

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